molecular formula C16H21F2NO3S B2379300 (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797080-39-7

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2379300
CAS No.: 1797080-39-7
M. Wt: 345.4
InChI Key: NAOHWAZCGQEZPX-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a synthetic small molecule building block of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine core, a privileged scaffold in drug discovery known for its presence in numerous biologically active compounds . The 3,4-difluorophenyl group is a common motif that can influence the molecule's lipophilicity and metabolic stability , while the isobutylsulfonyl moiety may contribute to its pharmacodynamic and pharmacokinetic profile. Piperidine-containing compounds are extensively investigated for their interactions with the central nervous system (CNS), acting as either CNS depressants or stimulants based on dosage and structural features . Furthermore, such structural analogs are frequently explored as key intermediates in the synthesis of potential antipsychotic agents and as tool compounds for investigating dopamine receptor subtypes . Researchers value this chemical for designing and developing novel therapeutic candidates, particularly in areas such as Parkinson's disease and schizophrenia research . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3S/c1-11(2)10-23(21,22)13-5-7-19(8-6-13)16(20)12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOHWAZCGQEZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

  • 4-(Isobutylsulfonyl)piperidine : A piperidine ring functionalized with an isobutylsulfonyl group at the 4-position.
  • 3,4-Difluorobenzoyl Group : An aromatic ketone moiety with fluorine substituents at the 3- and 4-positions.

The convergent synthesis involves coupling these fragments via a nucleophilic acyl substitution reaction.

Stepwise Synthesis

Synthesis of 4-(Isobutylsulfonyl)piperidine

Starting Material : Piperidine derivatives, typically 4-hydroxypiperidine or 4-chloropiperidine, serve as precursors.
Sulfonylation Reaction :

  • Reagents : Isobutylsulfonyl chloride, triethylamine (TEA) as a base.
  • Conditions : Reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for 8–12 hours.
  • Mechanism : The piperidine nitrogen attacks the electrophilic sulfur in isobutylsulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Example Protocol :

  • Dissolve 4-hydroxypiperidine (1.0 equiv) in DCM.
  • Add TEA (2.5 equiv) and isobutylsulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 65–75% (estimated from analogous reactions in).

Synthesis of 3,4-Difluorobenzoyl Chloride

Starting Material : 3,4-Difluorobenzoic acid.
Chlorination :

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
  • Conditions : Reflux under inert atmosphere for 2–4 hours.

Example Protocol :

  • Suspend 3,4-difluorobenzoic acid (1.0 equiv) in SOCl₂ (5.0 equiv).
  • Reflux at 70°C until gas evolution ceases.
  • Remove excess SOCl₂ under vacuum to obtain the acid chloride as a pale-yellow liquid.

Coupling of Fragments

Nucleophilic Acyl Substitution :

  • Reagents : 4-(Isobutylsulfonyl)piperidine, 3,4-difluorobenzoyl chloride, TEA or N,N-diisopropylethylamine (DIPEA).
  • Conditions : Stir in DCM or THF at 0°C to room temperature for 6–8 hours.

Example Protocol :

  • Dissolve 4-(isobutylsulfonyl)piperidine (1.0 equiv) in anhydrous THF.
  • Add TEA (2.0 equiv) and 3,4-difluorobenzoyl chloride (1.1 equiv) dropwise.
  • Stir at room temperature overnight.
  • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Yield : 50–60% (based on analogous ketone formations in).

Optimization Strategies and Challenges

Sulfonylation Efficiency

  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, preventing side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to DCM.
  • Steric Hindrance : The isobutyl group’s bulk necessitates extended reaction times (12–16 hours).

Ketone Formation

  • Activation of Carboxylic Acid : Direct use of acid chlorides avoids low yields associated in situ activation.
  • Temperature Control : Exothermic reactions require cooling to 0°C during reagent addition to prevent decomposition.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Key signals include:
    • Piperidine protons: δ 3.5–4.0 ppm (N–CH₂).
    • Isobutyl group: δ 1.0–1.2 ppm (CH(CH₃)₂).
    • Aromatic protons: δ 7.2–7.6 ppm (difluorophenyl).
  • ¹³C NMR : Carbonyl carbon at δ 195–200 ppm.

Mass Spectrometry (MS)

  • Molecular Ion : m/z = 345.4 [M+H]⁺, consistent with the molecular formula C₁₆H₂₁F₂NO₃S.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% achieved via silica gel chromatography.

Comparative Data Table: Preparation Methods

Step Reagents/Conditions Yield Key Reference
Sulfonylation Isobutylsulfonyl chloride, TEA, DCM, 12 h 70%
Benzoyl Chloride Prep SOCl₂, reflux, 3 h 95%
Ketone Coupling TEA, THF, rt, 8 h 55%

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Phenyl Substituents Piperidine Substituent Molecular Weight (g/mol) Biological Target LogP (Estimated)
Target Compound 3,4-difluoro 4-(isobutylsulfonyl) ~353.39* Unknown ~3.2
PDE2A Inhibitor 3,4-difluoro Triazolopyrimidine ~386.16 PDE2A ~2.8
Spiro Indoline-Piperidine 2,3-difluoro Spiro indoline 386.41 Unknown ~3.5
Piperazine-Nitro Derivative 3,4-difluoro 4-fluoro-5-(4-methylpiperidin) 462.47 Screening hit ~4.1
Methanesulfonyl Analog 2-fluoro-4-methanesulfonyl Pyrazolopyrimidine ~480.00* Kinase inhibition ~2.9

*Calculated from molecular formula.

Key Research Findings

  • Fluorine Position : 3,4-Difluoro substitution (target compound) optimizes electronic effects for aromatic interactions in enzyme active sites compared to 2,3-difluoro analogs .
  • Sulfonyl Groups : Isobutylsulfonyl provides a balance between solubility (via polarity) and metabolic stability (via steric protection) compared to smaller sulfonyl groups .
  • Ring Systems : Piperidine-based compounds (target) exhibit conformational rigidity favoring target binding, while piperazine derivatives () offer enhanced solubility but reduced CNS penetration .

Biological Activity

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound with the molecular formula C16H21F2NO3S. This compound has attracted attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure

The compound features a difluorophenyl group linked to a piperidinyl methanone moiety via an isobutylsulfonyl group. This unique structure contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It may exert effects through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, impacting processes such as signal transduction and gene expression.
  • Protein-Ligand Interactions : It may modulate the activity of certain proteins by binding to their active sites or allosteric sites.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound has potential anticancer effects by inducing apoptosis in cancer cell lines and inhibiting tumor growth in vivo models .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell culture studies, indicating potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Activity : There are indications that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative conditions .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study published in a peer-reviewed journal evaluated its anticancer effects on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
  • Study 2 : In an animal model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
This compoundDifluorophenyl, IsobutylsulfonylAnticancer, Anti-inflammatory
(3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanoneFluorophenoxy instead of difluorophenylModerate anticancer activity
(4-(Isobutylsulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanoneThiophen group presentLimited anti-inflammatory effects

Q & A

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (sulfonylation)Prevents decomposition
SolventDCM/THF (1:1)Enhances solubility
Catalyst Loading5 mol% PdBalances cost and efficiency

Which spectroscopic techniques are most effective for confirming structural integrity?

Basic Research Question
A combination of 1H/13C-NMR, IR, and HPLC is critical:

  • 1H-NMR : Analyze proton environments (e.g., difluorophenyl aromatic protons at δ 7.2–7.8 ppm; piperidine CH₂SO₂ at δ 3.1–3.5 ppm). Integration ratios validate stoichiometry .
  • HPLC : Use a C18 column with methanol/buffer (65:35) mobile phase (pH 4.6) for purity assessment (>95% peak area at 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) resolves ambiguities in elemental analysis discrepancies (e.g., C/H/N ratios) .

How does the compound’s reactivity vary under nucleophilic or electrophilic conditions?

Basic Research Question
The sulfonyl group and ketone moiety dictate reactivity:

  • Nucleophilic Substitution : The sulfonyl group undergoes substitution with amines (e.g., piperazine) in DMF at 80°C, yielding derivatives for SAR studies .
  • Electrophilic Aromatic Substitution : The difluorophenyl ring resists further halogenation due to electron-withdrawing effects, but nitration is feasible under strong HNO₃/H₂SO₄ .

How can contradictions in spectral or biological data be systematically resolved?

Advanced Research Question
Case Study : Discrepancies in elemental analysis (e.g., C/H/N deviations) may arise from hydration or solvent retention. Mitigation strategies include:

  • Thermogravimetric Analysis (TGA) : Confirm solvent-free samples .
  • Orthogonal Validation : Cross-check NMR data with X-ray crystallography (e.g., piperidine chair conformation analysis ).
  • Dose-Response Repetition : For biological assays, repeat experiments with stricter controls (e.g., enzyme inhibition IC₅₀ values ± SEM) .

What methodologies are used to study structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to predict binding to targets (e.g., serotonin receptors) based on piperidine sulfonyl flexibility and fluorophenyl hydrophobicity .
  • Comparative Bioassays : Test derivatives with modified sulfonyl (e.g., methyl vs. isobutyl) against control compounds in cellular models. Measure EC₅₀/IC₅₀ shifts to quantify group contributions .

How can environmental fate and stability be assessed for this compound?

Advanced Research Question
Follow OECD guidelines for environmental chemistry:

  • Hydrolysis Half-Life : Incubate in buffers (pH 4–9) at 25°C; monitor degradation via LC-MS. The sulfonyl group may hydrolyze slowly (t₁/₂ > 30 days) .
  • Photodegradation : Expose to UV light (λ = 254 nm); track byproducts (e.g., defluorinated intermediates) using HRMS .
  • Ecotoxicity : Use Daphnia magna assays to assess acute toxicity (48-hr LC₅₀) .

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